molecular formula C10H22ClNO2 B13386178 Tert-butyl 2-amino-3-methylpentanoate hydrochloride

Tert-butyl 2-amino-3-methylpentanoate hydrochloride

Cat. No.: B13386178
M. Wt: 223.74 g/mol
InChI Key: IFRYMHOZFAPYPJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-methylpentanoate hydrochloride is a chiral amino acid ester that serves as a valuable synthetic intermediate and prodrug precursor in medicinal chemistry and pharmaceutical research. A key application of this compound and its stereoisomers is in the synthesis of novel nucleoside analogues, where the amino acid moiety is conjugated to a nucleoside core to create prodrugs with enhanced pharmacological properties . For instance, related (2S,3S)-2-amino-3-methylpentanoate esters have been utilized in the structure of compounds investigated for their activity against a broad spectrum of RNA viruses, including influenza, SARS coronavirus, and respiratory syncytial virus, by functioning as inhibitors of viral polymerase . The tert-butyl ester group is a well-established protecting strategy for carboxylic acids, enhancing the compound's stability and lipophilicity during synthesis and facilitating its eventual conversion to the active parent molecule. Furthermore, the structural motif of amino acid carbamates derived from similar tert-butyl-protected amino esters has been successfully employed as a prodrug strategy to improve the oral absorption and metabolic stability of phenolic drugs like baicalein . This demonstrates the compound's utility in advanced drug delivery approaches aimed at overcoming limitations of rapid metabolism and poor bioavailability. As a building block, it enables researchers to develop and optimize potential therapeutic agents, particularly in the fields of antivirals and other small-molecule therapeutics.

Properties

IUPAC Name

tert-butyl 2-amino-3-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRYMHOZFAPYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification Method Using Isobutylene and Acid Catalysts

A widely reported industrially scalable method involves the reaction of the free amino acid (e.g., L-isoleucine) with isobutylene in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) or silica impregnated with sulfuric acid. This method avoids the need for protecting the amino group separately and is advantageous for its simplicity and efficiency.

Typical procedure:

  • The amino acid is suspended in a solvent such as dichloromethane or dioxane.
  • Isobutylene gas is bubbled or added in excess.
  • Acid catalyst is added (e.g., PTSA or silica sulfuric acid).
  • The reaction is carried out at room temperature (10-35 °C) for 1 to 8 days under stirring, often in an autoclave to maintain pressure.
  • After completion, the reaction mixture is washed sequentially with bicarbonate solution, water, and brine to remove acid and impurities.
  • The crude tert-butyl ester is then reacted with hydrochloric acid at mild temperature (10-35 °C) to form the hydrochloride salt.
  • The product is isolated by filtration or crystallization.

Advantages:

  • One-step esterification avoids protection/deprotection steps.
  • Good conversion rates and yields.
  • Applicable to amino acids with or without hydroxyl groups.
  • Simple work-up and scalable to industrial quantities.
  • Reduced side reactions and impurities.

(Table 1 summarizes key parameters of this method)

Parameter Typical Range/Value
Solvent Dichloromethane, Dioxane
Acid Catalyst PTSA, Silica impregnated H2SO4
Reaction Temperature 10–35 °C
Reaction Time 1–8 days
Isobutylene Equivalents Excess (e.g., 2 equivalents)
Work-up Bicarbonate wash, water, brine
Hydrochloride Formation HCl at 10–35 °C, mild conditions
Yield High (not explicitly stated)

Chemical Reactions Analysis

Types of Reactions: L-Isoleucine tert-Butyl Ester Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

L-Isoleucine tert-Butyl Ester Hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: Utilized in studies involving amino acid metabolism and protein synthesis.

    Medicine: Employed in the development of pharmaceutical compounds, particularly those targeting metabolic pathways.

    Industry: Used in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of L-Isoleucine tert-Butyl Ester Hydrochloride involves its conversion to L-isoleucine, which is an essential amino acid. L-Isoleucine plays a crucial role in protein synthesis, energy production, and metabolic regulation. The compound’s effects are mediated through its interaction with enzymes and transporters involved in amino acid metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared based on molecular features, applications, and safety profiles:

(S)-tert-Butyl 2-amino-3-methylbutanoate Hydrochloride

  • CAS : 13518-40-6
  • Molecular Formula: C₈H₁₈ClNO₂
  • Molecular Weight : 195.69 g/mol
  • Key Differences: Shorter carbon chain (butanoate vs. pentanoate), reduced steric bulk.
  • Applications : Used in peptide mimetics and chiral resolution studies.
  • Safety: Limited hazard data; structurally similar but lower molecular weight may alter pharmacokinetics .

tert-Butyl 2-[(Cyclopropylmethyl)amino]acetate Hydrochloride

  • CAS : 1909327-88-3
  • Molecular Formula: C₁₀H₂₀ClNO₂
  • Molecular Weight : 221.72 g/mol
  • Key Differences: Cyclopropylmethyl substituent instead of branched pentanoate; enhanced ring strain for reactivity.
  • Applications : Versatile intermediate in agrochemicals and antibiotics.

Methyl 4-Amino-3-(tert-butyl)benzoate Hydrochloride

  • CAS : 2044702-89-6
  • Molecular Formula: C₁₂H₁₈ClNO₂
  • Molecular Weight : 243.73 g/mol
  • Key Differences : Aromatic benzoate core with tert-butyl substitution; distinct electronic properties.
  • Applications : Photostable UV absorbers and dye precursors.
  • Safety: Limited ecotoxicological data; aromaticity may increase environmental persistence .

L-Isoleucine tert-Butyl Ester Hydrochloride

  • CAS: Not explicitly listed (see )
  • Molecular Formula: C₁₀H₂₂ClNO₂
  • Molecular Weight : 223.74 g/mol
  • Key Differences: Identical molecular formula to the target compound but derived from the amino acid isoleucine; shared stereochemistry (2S,3S).
  • Applications : Protein engineering and biocatalysis.
  • Safety : Similar hazard profile (H302, H315) due to shared hydrochloride salt and tert-butyl ester .

Structural and Functional Analysis

Backbone and Substituent Effects

  • Pentanoate vs. Butanoate/acetate: Longer aliphatic chains (e.g., pentanoate) enhance lipid solubility and membrane permeability compared to shorter analogs .
  • Cyclopropyl vs. Branched Alkyl: Cyclopropyl groups introduce ring strain, increasing reactivity in cycloaddition reactions, whereas branched alkyls (e.g., 3-methylpentanoate) improve steric shielding for selective bond formation .
  • Aromatic vs. Aliphatic Esters : Aromatic esters (e.g., benzoate derivatives) exhibit UV absorbance and rigidity, contrasting with the conformational flexibility of aliphatic esters .

Research Implications and Gaps

  • Stereochemical Impact: The (2S,3S) configuration in tert-butyl 2-amino-3-methylpentanoate hydrochloride is critical for receptor binding in drug candidates, but analogous compounds with differing stereochemistry require exploration .
  • Ecotoxicological Data: Limited ecological hazard data for most compounds necessitate further studies on biodegradation and aquatic toxicity .
  • Reactivity Under Stress : Comparative stability studies under thermal/acidic conditions are needed to optimize storage and handling protocols .

Biological Activity

Tert-butyl 2-amino-3-methylpentanoate hydrochloride is a synthetic compound derived from the amino acid isoleucine. This compound has garnered attention in various fields, particularly in pharmacology and biochemistry, due to its biological activity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H20ClNO2C_9H_{20}ClNO_2, with a molar mass of approximately 223.74 g/mol. The compound features a tert-butyl group that enhances its lipophilicity, which is critical for its absorption and transport across biological membranes.

Key Properties

PropertyValue
Molar Mass223.74 g/mol
GI AbsorptionHigh
BBB PermeabilityYes
P-gp SubstrateNo
CYP InhibitionNo

Mechanisms of Biological Activity

This compound exhibits significant biological activity primarily through its interaction with amino acid transport systems. Its structural similarity to essential amino acids allows it to participate in protein synthesis and metabolism.

  • Amino Acid Transport : The compound interacts with L-type amino acid transporters (LATs), particularly LAT1 (SLC7A5), which are responsible for transporting essential amino acids across the blood-brain barrier (BBB) and into cells . Studies have shown that it can influence the uptake of other amino acids, indicating a potential role in metabolic regulation.
  • Enzymatic Interactions : Due to its amino acid-like structure, this compound may interact with enzymes involved in amino acid metabolism, potentially affecting metabolic pathways within cells.

Research Findings

Several studies have investigated the biological activity of this compound:

  • Cellular Uptake Studies : Research has demonstrated that this compound can effectively permeate biological membranes, suggesting it may enhance amino acid uptake in various cell types. In vitro assays indicated that it could significantly increase the efflux of labeled compounds from cells, which is indicative of its transport capabilities .
  • Metabolic Pathway Analysis : Investigations into metabolic pathways have revealed that this compound may play a role in modulating protein synthesis through its effects on amino acid availability within cells.

Case Studies

  • Study on Cancer Cells : A study focusing on LAT1's role in cancer cell metabolism found that compounds similar to this compound could enhance the uptake of essential nutrients in tumor cells, potentially aiding in tumor growth and survival .
  • Pharmacokinetic Evaluation : In a pharmacokinetic study, the compound was shown to maintain stable levels in the bloodstream post-administration, indicating effective absorption and bioavailability. This behavior suggests potential for therapeutic use where sustained delivery of amino acids is beneficial .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 2-amino-3-methylpentanoate hydrochloride, and how can reaction purity be optimized?

  • The synthesis typically involves protecting the amino group with a tert-butyloxycarbonyl (Boc) group, followed by esterification and subsequent hydrochloric acid treatment to form the hydrochloride salt. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and using anhydrous conditions to minimize side reactions. Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating high-purity product .
  • To optimize purity, employ inert atmospheres (e.g., nitrogen) and rigorously dry solvents. Analytical techniques like HPLC (≥98% purity thresholds) and NMR (1H/13C) should confirm structural integrity and absence of unreacted intermediates .

Q. How should researchers characterize the stereochemistry of this compound?

  • Chiral purity is assessed using polarimetry (specific rotation measurements) and chiral HPLC with columns such as Chiralpak® IA/IB. For example, enantiomeric excess (e.e.) can be determined by comparing retention times against racemic standards. Advanced nuclear Overhauser effect (NOE) NMR experiments may resolve stereochemical ambiguities .

Q. What are the critical storage conditions for maintaining the stability of this compound?

  • Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group or degradation of the hydrochloride salt. Solubility in polar aprotic solvents (e.g., DMSO) should be verified before use in aqueous systems to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields when scaling up synthesis?

  • Scale-up discrepancies often arise from inefficient heat transfer or mixing. Use kinetic studies (e.g., in situ FTIR or reaction calorimetry) to identify rate-limiting steps. Design of experiments (DoE) methodologies can optimize parameters like temperature, stoichiometry, and catalyst loading. Cross-validate results with small-batch reproducibility tests .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

  • The tert-butyl ester group acts as a steric hindrance, directing nucleophilic attack to the less hindered carbonyl carbon. Density functional theory (DFT) calculations can model transition states, while isotopic labeling (e.g., 18O) tracks reaction pathways. Kinetic isotope effects (KIEs) may further elucidate mechanisms .

Q. How does the compound’s stability vary under physiological conditions, and what implications does this have for in vitro assays?

  • Stability studies in PBS (pH 7.4) at 37°C reveal hydrolysis of the ester moiety over time, generating free amino acids. Use LC-MS to quantify degradation products. For cell-based assays, pre-incubate the compound in buffer and adjust exposure times to account for half-life limitations .

Q. What strategies are effective for modifying the compound to enhance its pharmacokinetic properties?

  • Structure-activity relationship (SAR) studies can explore substituents at the 3-methylpentanoate position. Introduce fluorinated or bioisosteric groups to improve metabolic stability. Pharmacokinetic profiling (e.g., microsomal stability assays and plasma protein binding studies) guides iterative design .

Methodological Considerations

  • Analytical Techniques : Prioritize HPLC-MS for quantifying impurities and degradation products. Use 2D NMR (COSY, HSQC) to confirm regiochemistry .
  • Safety Protocols : Adhere to hazard codes (H302, H315) and use NIOSH-approved respirators (P95/P99) when handling powdered forms to mitigate inhalation risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.